2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a dimethylphenyl group and two fluorine atoms attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3,5-dimethylphenyl derivatives with difluoroethanamine precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylphenyl group and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylphenyl)-2-fluoroethan-1-amine
- 2-(3,5-Dimethylphenyl)-2,2-dichloroethan-1-amine
- 2-(3,5-Dimethylphenyl)-2,2-dibromoethan-1-amine
Uniqueness
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13F2N |
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Molecular Weight |
185.21 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C10H13F2N/c1-7-3-8(2)5-9(4-7)10(11,12)6-13/h3-5H,6,13H2,1-2H3 |
InChI Key |
UOOFBGSTTQBBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)(F)F)C |
Origin of Product |
United States |
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